molecular formula C16H16N2O3 B337172 N-benzyl-N,4-dimethyl-3-nitrobenzamide

N-benzyl-N,4-dimethyl-3-nitrobenzamide

Cat. No.: B337172
M. Wt: 284.31 g/mol
InChI Key: WXFFTMHGXJWAHX-UHFFFAOYSA-N
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Description

N-Benzyl-N,4-dimethyl-3-nitrobenzamide is a benzamide derivative featuring a benzyl group and a methyl group on the amide nitrogen, a methyl substituent at the 4-position, and a nitro group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-benzyl-N,4-dimethyl-3-nitrobenzamide

InChI

InChI=1S/C16H16N2O3/c1-12-8-9-14(10-15(12)18(20)21)16(19)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

WXFFTMHGXJWAHX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence logP, solubility, and hydrogen-bonding capacity. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight logP Key Features
N-Benzyl-N,4-dimethyl-3-nitrobenzamide N-Benzyl, N-Me; 4-Me; 3-NO₂ Not reported ~3.5* High lipophilicity due to benzyl and nitro groups; potential membrane penetration
N-Cyclohexyl-N,4-dimethyl-3-nitrobenzamide N-Cyclohexyl, N-Me; 4-Me; 3-NO₂ 276.33 3.30 Reduced aromaticity vs. benzyl; higher conformational flexibility
N-(3-Chlorophenethyl)-4-nitrobenzamide N-(3-Cl-phenethyl); 4-NO₂ Not reported ~3.8* Electron-withdrawing Cl and NO₂ groups; para-nitro may alter electronic effects
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl); 3-Me Not reported ~1.5* Hydroxyl group enhances solubility; N,O-bidentate directing group for metal coordination

*Estimated based on substituent contributions.

  • Lipophilicity : The benzyl group in the target compound increases logP compared to cyclohexyl or hydroxylated analogs, favoring membrane permeability but reducing aqueous solubility .
  • Solubility : Hydroxyl-containing analogs (e.g., ) exhibit improved solubility due to hydrogen bonding, whereas nitro and benzyl groups diminish it .

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